

Quercetin 3-O-sophoroside: A Comprehensive Technical Overview

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *quercetin 3-O-sophoroside*

Cat. No.: B192230

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For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of **quercetin 3-O-sophoroside**, a naturally occurring flavonoid glycoside. It covers its chemical properties, established experimental protocols for its purification, and its role in relevant biological signaling pathways.

Core Chemical and Physical Properties

Quercetin 3-O-sophoroside, also known as Baimaside, is a significant bioactive compound found in various plants, including rapeseed (*Brassica napus*)[1]. Its chemical structure consists of the flavonoid quercetin linked to a sophorose disaccharide at the 3-hydroxyl position.

Property	Data	References
Chemical Formula	$C_{27}H_{30}O_{17}$	[1] [2] [3] [4]
Molecular Weight	626.52 g/mol	[2] [3]
IUPAC Name	3-[(2S,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one	[1]
CAS Number	18609-17-1	[1] [2] [3]
Synonyms	QUOSP, Baimaside, Quercetin 3-beta-D-sophoroside	[1] [3]
Solubility	Soluble in DMSO and DMF.	
UV max	207, 257, 355 nm	

Experimental Protocols

Purification of Quercetin 3-O-sophoroside from Poacynum hendersonii Leaves

This section details a successful method for the purification of **quercetin 3-O-sophoroside** from the leaves of *Poacynum hendersonii*.

1. Extraction:

- The dried leaves of *Poacynum hendersonii* are extracted with 70% ethanol at a 1:15 (w/v) ratio.
- The extraction is performed at 80°C for 2 hours and repeated three times.
- The combined extracts are then concentrated under reduced pressure.

2. Macroporous Resin Chromatography:

- The concentrated extract is applied to a pre-treated macroporous resin column (HPD-100).
- The column is first washed with deionized water to remove impurities.
- **Quercetin 3-O-sophoroside** is then eluted with a stepwise gradient of ethanol in water.

3. Sephadex LH-20 Column Chromatography:

- The fractions enriched with **quercetin 3-O-sophoroside** from the macroporous resin chromatography are pooled and concentrated.
- The concentrated sample is then subjected to Sephadex LH-20 column chromatography.
- Elution is carried out with methanol to yield highly purified **quercetin 3-O-sophoroside**.

4. Purity Analysis:

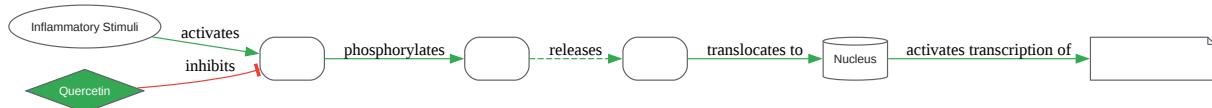
- The purity of the final product can be assessed using High-Performance Liquid Chromatography (HPLC).

Biological Activity and Signaling Pathways

Quercetin 3-O-sophoroside exhibits significant antioxidant properties. While research on the specific signaling pathways of the glycoside is ongoing, the biological activities of its aglycone, quercetin, are well-documented and provide a strong indication of the potential mechanisms of action for its glycosylated forms. Quercetin is known to modulate key signaling pathways involved in inflammation and oxidative stress.

Quercetin's Role in the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. Quercetin has been shown to inhibit the activation of NF-κB.

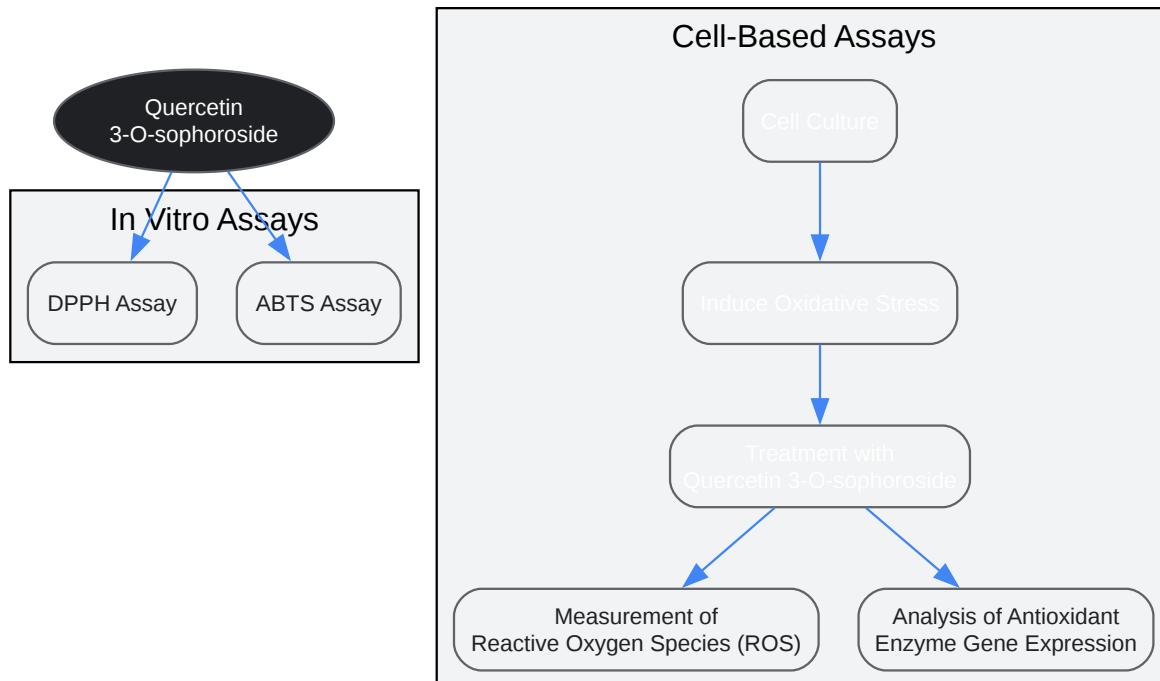


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Caption: Quercetin inhibits the IKK complex, preventing NF- κ B activation.

Experimental Workflow for Assessing Antioxidant Activity

A common workflow to determine the antioxidant capacity of **quercetin 3-O-sophoroside** involves both *in vitro* chemical assays and cell-based assays.



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Caption: Workflow for evaluating the antioxidant potential of a compound.

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